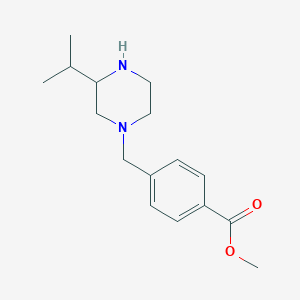
(R)-BoroNva-(+)-Pinanediol-HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-BoroNva-(+)-Pinanediol-HCl is a boron-containing compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is known for its unique structural features, which include a boron atom bonded to a pinanediol moiety and a hydrochloride group. The presence of boron in its structure imparts unique reactivity and properties, making it a valuable tool in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-BoroNva-(+)-Pinanediol-HCl typically involves the reaction of ®-BoroNva with (+)-Pinanediol in the presence of hydrochloric acid. The reaction conditions often include:
Solvent: Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as palladium or platinum may be used to facilitate the reaction.
Industrial Production Methods: Industrial production of ®-BoroNva-(+)-Pinanediol-HCl follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to ensure uniform mixing and reaction efficiency.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: ®-BoroNva-(+)-Pinanediol-HCl undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom to a borohydride.
Substitution: The pinanediol moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols are used under mild conditions.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Substituted pinanediol derivatives.
Scientific Research Applications
Chemistry: ®-BoroNva-(+)-Pinanediol-HCl is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also employed in the synthesis of complex organic molecules and natural products.
Biology: In biological research, this compound is used as a tool to study boron-containing biomolecules and their interactions with biological systems. It is also investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in the design of boron-containing pharmaceuticals. Its ability to form stable complexes with biomolecules is explored for therapeutic applications.
Industry: In the industrial sector, ®-BoroNva-(+)-Pinanediol-HCl is used in the production of advanced materials, including boron-containing polymers and catalysts.
Mechanism of Action
The mechanism of action of ®-BoroNva-(+)-Pinanediol-HCl involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with biomolecules, such as enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and context.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by forming boron-enzyme complexes.
Receptors: It can modulate receptor activity by binding to receptor sites.
Pathways: The compound’s effects on biochemical pathways are studied in the context of cancer therapy and metabolic regulation.
Comparison with Similar Compounds
Boronic Acids: Compounds such as phenylboronic acid and benzylboronic acid share similar boron chemistry but differ in their organic moieties.
Borates: Sodium borate and potassium borate are inorganic boron compounds with different applications.
Borohydrides: Sodium borohydride and lithium borohydride are reducing agents with distinct reactivity profiles.
Uniqueness: ®-BoroNva-(+)-Pinanediol-HCl is unique due to its combination of a boron atom with a pinanediol moiety and a hydrochloride group. This structure imparts specific reactivity and stability, making it valuable in both research and industrial applications.
Properties
IUPAC Name |
1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BNO2.ClH/c1-5-6-12(16)15-17-11-8-9-7-10(13(9,2)3)14(11,4)18-15;/h9-12H,5-8,16H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSDGUVNRZTCNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B12273917.png)
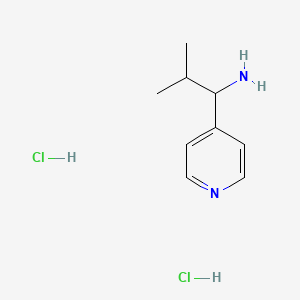
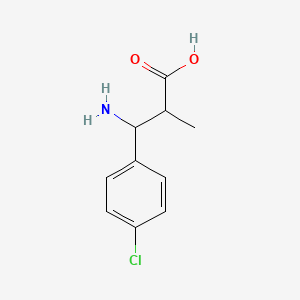
![n-[(3,4-Difluorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12273941.png)
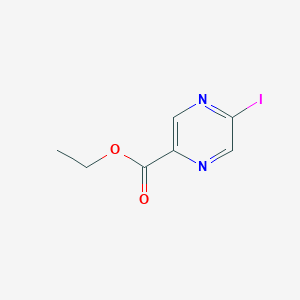
![2-[(1-{Pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine](/img/structure/B12273947.png)
![2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-](/img/structure/B12273955.png)
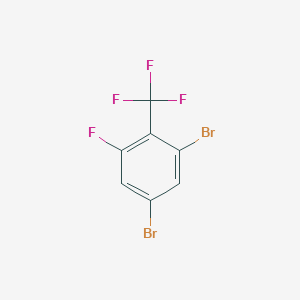
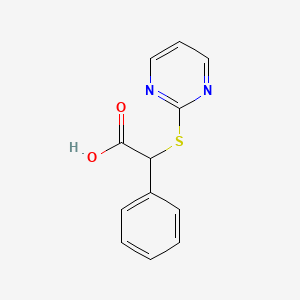
![2-[5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B12273982.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B12273983.png)
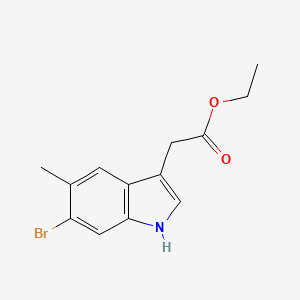
![N-(4-chloro-3-nitrophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12273994.png)
